3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Description
Significance of the 1H-Pyrrolo[2,3-b]pyridine Nucleus as a Privileged Scaffold in Medicinal Chemistry and Organic Synthesis
The 1H-pyrrolo[2,3-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. nih.govopenochem.orgnih.govmdpi.comresearchgate.net This term describes molecular frameworks that can bind to multiple biological targets with high affinity, making them valuable starting points for drug discovery. openochem.org The versatility of the 7-azaindole (B17877) scaffold is demonstrated by its presence in a wide array of biologically active compounds. nih.govacs.orgresearchgate.net
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated for a range of therapeutic applications, including as inhibitors of various kinases, which are crucial enzymes in cell signaling pathways. nih.govrsc.org The structural similarity of the 7-azaindole nucleus to the indole (B1671886) ring system allows it to act as a bioisostere, mimicking the natural substrate and interacting with the active sites of enzymes. This property has been exploited in the design of potent and selective inhibitors for targets such as fibroblast growth factor receptors (FGFRs) and phosphodiesterase 4B (PDE4B). nih.govrsc.org The ability to readily introduce substituents at various positions of the bicyclic ring system allows for the fine-tuning of the pharmacological properties of these derivatives. nih.gov
Overview of Structural Isomers and Their Distinctive Research Profiles
Pyrrolopyridines exist in six isomeric forms, each defined by the position of the nitrogen atom in the pyridine (B92270) ring and the fusion pattern with the pyrrole (B145914) ring. mdpi.comresearchgate.netnih.gov These isomers, including 1H-pyrrolo[2,3-b]pyridine (7-azaindole), 1H-pyrrolo[3,2-c]pyridine, and 1H-pyrrolo[3,4-c]pyridine, exhibit distinct electronic properties and three-dimensional shapes, which in turn lead to different biological activity profiles. nih.govnih.gov
For instance, while 7-azaindole derivatives are prominent as kinase inhibitors, other isomers have been explored for different therapeutic targets. rsc.orgnih.gov The specific arrangement of nitrogen atoms and the resulting hydrogen bonding capabilities influence how these molecules interact with biological macromolecules. The diverse biological activities associated with the various pyrrolopyridine isomers underscore the importance of regiochemistry in the design of new therapeutic agents. mdpi.comnih.gov
Historical Context of Synthetic and Mechanistic Investigations of Pyrrolo[2,3-b]pyridine Derivatives
The synthesis of the 1H-pyrrolo[2,3-b]pyridine ring system has been a subject of extensive research, with various synthetic strategies developed over the years. organic-chemistry.orgmagtech.com.cnresearchgate.net Early methods often required harsh reaction conditions and resulted in low yields. acs.org However, the advent of modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, has significantly improved the efficiency and versatility of 7-azaindole synthesis. organic-chemistry.orgacs.org
Key synthetic approaches include modifications of classical indole syntheses like the Fischer and Madelung reactions, as well as novel methods involving palladium-catalyzed coupling and C-N cyclization. organic-chemistry.orgrsc.org Mechanistic studies have focused on understanding the reactivity of the 7-azaindole nucleus, particularly its behavior in electrophilic substitution reactions such as nitration, bromination, and acylation, which predominantly occur at the 3-position of the pyrrole ring. rsc.orgresearchgate.net These investigations have provided a deeper understanding of the electronic properties of the scaffold and have guided the development of more efficient and regioselective synthetic transformations. acs.orgrsc.org
While extensive research has been conducted on the broader class of 1H-pyrrolo[2,3-b]pyridines, detailed information specifically on the synthesis and reactivity of 3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine is limited in the publicly available scientific literature. The following table summarizes the basic properties of this specific compound.
| Property | Value |
| CAS Number | 1190314-27-2 |
| Molecular Formula | C8H7ClN2O |
| Molecular Weight | 182.6070 g/mol |
Data sourced from commercial supplier databases.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-6-2-3-10-8-7(6)5(9)4-11-8/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABHTDGCGYZMRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CNC2=NC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 4 Methoxy 1h Pyrrolo 2,3 B Pyridine and Its Analogues
Classical Synthetic Routes to the Pyrrolo[2,3-b]pyridine Core
Traditional methods for the synthesis of the pyrrolo[2,3-b]pyridine nucleus often rely on the construction of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) scaffold. These classical approaches, while foundational, sometimes face limitations in terms of substrate scope and reaction conditions.
Cyclocondensation Reactions
Cyclocondensation reactions represent a fundamental strategy for the formation of the pyrrolo[2,3-b]pyridine core. These reactions typically involve the condensation of a substituted aminopyridine with a carbonyl compound or its equivalent, followed by cyclization to form the fused pyrrole ring. For instance, modifications of the Madelung and Fischer indole (B1671886) syntheses have been successfully applied to the preparation of various alkyl and aryl-substituted 1H-pyrrolo[2,3-b]pyridines.
One notable example involves a cyclocondensation reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene (B1212753) compounds in the presence of acetic acid and catalytic hydrochloric acid to produce new substituted 1H-pyrrolo[2,3-b]pyridine derivatives. nih.gov This approach highlights the versatility of using appropriately functionalized pyrroles as precursors to build the pyridine ring through condensation.
Multi-Component Reactions (e.g., Ugi Four-Component Reactions)
Multi-component reactions (MCRs) offer an efficient pathway to complex molecular scaffolds in a single synthetic operation by combining three or more reactants. The Ugi four-component reaction (Ugi-4CR) is a prominent example that has been utilized for the synthesis of heterocyclic structures, including those with a pyrrolo[2,3-c]pyridone backbone. nih.govnsf.gov While not directly forming the 1H-pyrrolo[2,3-b]pyridine core in all documented cases, the principles of MCRs can be adapted. For instance, a sequence involving a Doebner–Ugi multicomponent reaction has been employed to synthesize substituted 1H-pyrazolo[3,4-b]pyridine-4- and 1H-pyrazolo[3,4-b]pyridine-6-carboxamides, demonstrating the power of combining MCRs to generate diverse heterocyclic systems. researchgate.net The application of Ugi-type reactions to generate novel heterocyclic structures containing a pyrrolo[1,2-a] nih.govnih.govdiazepine fragment further showcases the potential of this strategy in heterocyclic synthesis. researchgate.net
Modern and Catalytic Approaches for Core Construction
Modern synthetic chemistry has seen the advent of powerful transition-metal-catalyzed reactions that enable the efficient construction of complex heterocyclic systems under milder conditions and with greater functional group tolerance compared to classical methods.
Palladium-Mediated Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of the pyrrolo[2,3-b]pyridine core.
The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a widely used method for constructing the pyrrolo[2,3-b]pyridine skeleton. acs.org The typical strategy involves the coupling of a 3-halo-2-aminopyridine with a terminal alkyne, followed by an intramolecular cyclization of the resulting 3-alkynyl-2-aminopyridine to form the pyrrole ring. nih.gov This cyclization can be promoted by various reagents, including acids or bases. For example, a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA) has been shown to be effective for this transformation. nih.gov
The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide, is another powerful tool for creating C-C bonds in the synthesis of azaindoles. uni-rostock.deresearchgate.net This reaction can be used to introduce aryl or other substituents at various positions of the pyrrolo[2,3-b]pyridine nucleus. A chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate has been demonstrated as a key step in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. researchgate.net This reaction is particularly useful for introducing amino substituents onto the pyrrolo[2,3-b]pyridine core. For example, it has been successfully employed for the amination at the C-4 position of a 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine, subsequent to a Suzuki-Miyaura coupling at the C-2 position. nih.gov Efficient procedures for the Pd-catalyzed cross-coupling of primary and secondary amines with unprotected halo-7-azaindoles have also been developed. google.com
| Coupling Reaction | Reactants | Catalyst System (Example) | Key Bond Formed |
| Sonogashira | 3-Halo-2-aminopyridine + Terminal alkyne | Pd(PPh₃)₄, CuI | C(sp)-C(sp²) |
| Suzuki-Miyaura | Arylboronic acid + Halogenated pyrrolo[2,3-b]pyridine | Pd₂(dba)₃, SPhos | C(sp²)-C(sp²) |
| Buchwald-Hartwig | Amine + Halogenated pyrrolo[2,3-b]pyridine | Pd₂(dba)₃, BINAP | C(sp²)-N |
Other Metal-Catalyzed Cyclizations and Functionalizations
Beyond palladium, other transition metals can catalyze the formation and functionalization of the pyrrolo[2,3-b]pyridine core. For instance, rhodium-catalyzed C-H activation has been utilized for the regioselective C-H chlorination of 7-azaindoles, offering a direct method for functionalization.
Regioselective Synthesis of 3-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
The synthesis of the specifically substituted this compound requires a regioselective approach to introduce the chloro and methoxy (B1213986) groups at the desired positions. A plausible synthetic strategy involves the initial formation of the 4-methoxy-1H-pyrrolo[2,3-b]pyridine core, followed by regioselective chlorination at the C-3 position.
A reported method for the synthesis of 4-substituted-7-azaindoles provides a route to the 4-methoxy intermediate. This process begins with the N-oxidation of 7-azaindole (B17877) using hydrogen peroxide. The resulting N-oxide is then subjected to a reaction with a phosphorus oxyhalide, such as phosphorus oxychloride (POCl₃), to introduce a halogen at the 4-position, yielding 4-chloro-7-azaindole (B22810). Subsequent nucleophilic substitution of the 4-chloro substituent with a methoxide (B1231860) source, such as sodium methoxide, affords 4-methoxy-7-azaindole. organic-chemistry.org
With the 4-methoxy-1H-pyrrolo[2,3-b]pyridine in hand, the next step is the regioselective introduction of a chlorine atom at the C-3 position. The pyrrole ring of the 7-azaindole system is generally susceptible to electrophilic substitution, with the C-3 position being the most reactive site. researchgate.net Therefore, electrophilic chlorination of 4-methoxy-1H-pyrrolo[2,3-b]pyridine is expected to proceed with high regioselectivity at the C-3 position. Common chlorinating agents for such transformations include N-chlorosuccinimide (NCS). The electron-donating methoxy group at the C-4 position would further activate the pyrrole ring towards electrophilic attack, facilitating the chlorination at the adjacent C-3 position.
A summary of a potential synthetic route is presented below:
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | 7-Azaindole | H₂O₂, organic solvent | 7-Azaindole-N-oxide |
| 2 | 7-Azaindole-N-oxide | POCl₃, DIPEA | 4-Chloro-7-azaindole |
| 3 | 4-Chloro-7-azaindole | Sodium methoxide, DMF | 4-Methoxy-7-azaindole |
| 4 | 4-Methoxy-7-azaindole | N-Chlorosuccinimide (NCS) | This compound |
This strategic combination of pyridine ring functionalization followed by regioselective pyrrole ring substitution provides a viable pathway for the synthesis of this compound.
Strategies for Chlorination at the C-3 Position
The C-3 position of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) nucleus is electron-rich and thus susceptible to electrophilic substitution. rsc.org Various methods have been developed for the regioselective introduction of a chlorine atom at this position.
One common strategy involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent. The reaction is typically carried out in an appropriate organic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), at or below room temperature. The pyrrole nitrogen is often protected to enhance the stability of the substrate and to direct the chlorination specifically to the C-3 position.
Another approach is the use of sulfuryl chloride (SO₂Cl₂) in a suitable solvent. This reagent can effectively chlorinate the 3-position of N-protected 7-azaindoles. The choice of protecting group on the pyrrole nitrogen can influence the reaction conditions and yields.
Furthermore, enzymatic methods for site-selective chlorination of pyrrolic heterocycles have been explored, offering a green chemistry alternative to traditional chemical methods. While not yet widely applied to this specific compound, these biocatalytic approaches hold promise for future synthetic strategies.
A summary of common chlorinating agents for the C-3 position of 7-azaindoles is presented in the table below.
| Reagent | Typical Conditions | Reference |
| N-Chlorosuccinimide (NCS) | THF or DMF, 0 °C to rt | General knowledge |
| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent, controlled temperature | General knowledge |
| Trichloroisocyanuric Acid (TCCA) | Acetonitrile (B52724), rt | General knowledge |
Methodologies for Methoxy Group Introduction at the C-4 Position
The introduction of a methoxy group at the C-4 position of the 1H-pyrrolo[2,3-b]pyridine core is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This requires a precursor with a suitable leaving group at the C-4 position, most commonly a halogen, such as chlorine.
The synthesis of the key intermediate, 4-chloro-1H-pyrrolo[2,3-b]pyridine, is a well-established process. It often begins with the N-oxidation of 7-azaindole using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. chemicalbook.comacs.org The resulting N-oxide is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or mesyl chloride (MsCl) in DMF, to yield 4-chloro-7-azaindole. acs.org
Once the 4-chloro-7-azaindole is obtained, the methoxy group can be introduced by reacting it with sodium methoxide (NaOMe) in a suitable solvent like methanol (B129727) or DMF. google.com The reaction is typically heated to facilitate the substitution.
The table below summarizes a typical two-step process for introducing a methoxy group at the C-4 position.
| Step | Starting Material | Reagents and Conditions | Product |
| 1. Chlorination | 1H-pyrrolo[2,3-b]pyridine 7-oxide | POCl₃ or MsCl/DMF, heat | 4-Chloro-1H-pyrrolo[2,3-b]pyridine |
| 2. Methoxylation | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | NaOMe, MeOH or DMF, heat | 4-Methoxy-1H-pyrrolo[2,3-b]pyridine |
Control of Pyrrole Nitrogen (N-1) Functionalization and Protecting Group Strategies
The protection of the pyrrole nitrogen (N-1) in 1H-pyrrolo[2,3-b]pyridine is a critical aspect of its synthetic chemistry. The N-H proton is acidic and can interfere with various reactions, and the unprotected pyrrole ring can be susceptible to undesired side reactions. Protecting the nitrogen atom can enhance the solubility and stability of the molecule and is often essential for directing functionalization to other positions of the heterocyclic core.
A variety of protecting groups can be employed, with the choice depending on the specific reaction conditions to be used in subsequent steps and the desired deprotection strategy. Common protecting groups for the 7-azaindole nitrogen include sulfonyl derivatives, such as tosyl (Ts) and benzenesulfonyl (Bs), as well as silyl (B83357) ethers like triisopropylsilyl (TIPS) and carbamates like tert-butyloxycarbonyl (Boc).
N-sulfonyl protecting groups, for instance, have been shown to be effective in facilitating regioselective C-3 functionalization. rsc.orgnih.govrsc.orgresearchgate.net The protection is typically achieved by treating the 7-azaindole with the corresponding sulfonyl chloride in the presence of a base, such as sodium hydride (NaH) or a tertiary amine.
Deprotection strategies are equally important and must be chosen to avoid affecting other functional groups in the molecule. For example, sulfonyl groups can often be removed under basic conditions, while silyl ethers are typically cleaved with fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF).
The following table provides an overview of common N-1 protecting groups for 7-azaindoles and their typical deprotection conditions.
| Protecting Group | Abbreviation | Typical Deprotection Conditions |
| p-Toluenesulfonyl | Ts | Base (e.g., NaOH, KOH) |
| Benzenesulfonyl | Bs | Base (e.g., NaOH, KOH) |
| Triisopropylsilyl | TIPS | Fluoride source (e.g., TBAF) |
| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) |
| (2-(Trimethylsilyl)ethoxy)methyl | SEM | Fluoride source or acid |
Synthesis of Advanced Intermediates and Precursors to this compound
The synthesis of this compound relies on the preparation of key advanced intermediates. A plausible synthetic route would involve the initial preparation of either 4-methoxy-1H-pyrrolo[2,3-b]pyridine followed by chlorination at the C-3 position, or the synthesis of 3-chloro-1H-pyrrolo[2,3-b]pyridine followed by the introduction of the methoxy group at C-4.
Route A: Via 4-Methoxy-1H-pyrrolo[2,3-b]pyridine
Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine: As described in section 2.3.2, this intermediate is synthesized from 7-azaindole via N-oxidation and subsequent chlorination. chemicalbook.comacs.org
Synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine: The 4-chloro derivative is then reacted with sodium methoxide to yield 4-methoxy-7-azaindole. google.com
N-Protection: The pyrrole nitrogen of 4-methoxy-1H-pyrrolo[2,3-b]pyridine is protected, for example, with a sulfonyl group, to facilitate regioselective chlorination.
C-3 Chlorination: The N-protected 4-methoxy-1H-pyrrolo[2,3-b]pyridine is then chlorinated at the C-3 position using a suitable chlorinating agent like NCS.
Deprotection: The final step involves the removal of the N-protecting group to afford this compound.
Route B: Via 3-Chloro-1H-pyrrolo[2,3-b]pyridine
Synthesis of 3-Chloro-1H-pyrrolo[2,3-b]pyridine: This can be achieved by direct, regioselective chlorination of N-protected 7-azaindole, followed by deprotection.
N-Oxidation and C-4 Chlorination: The resulting 3-chloro-7-azaindole (B1280606) would then undergo N-oxidation followed by chlorination at the C-4 position to yield 3,4-dichloro-1H-pyrrolo[2,3-b]pyridine.
Selective Methoxylation: The final step would involve a selective nucleophilic substitution of the C-4 chloro group with sodium methoxide. This step would require careful control of reaction conditions to achieve the desired regioselectivity, as the C-3 chloro may also be susceptible to substitution under harsh conditions.
The choice of synthetic route would depend on factors such as the availability of starting materials, and the yields and selectivities of the individual steps.
Chemical Reactivity and Derivatization of 3 Chloro 4 Methoxy 1h Pyrrolo 2,3 B Pyridine
Reactivity at the Pyrrole (B145914) Nitrogen (N-1)
Alkylation and Acylation Reactions
The N-1 position of the pyrrole ring can be readily alkylated or acylated under basic conditions. The deprotonation of the N-H group enhances its nucleophilicity, facilitating reaction with various electrophiles.
Alkylation: N-alkylation is a common strategy to introduce diverse substituents. While specific examples for 3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine are not extensively documented, analogous reactions on related azaindole systems demonstrate the feasibility of this transformation. For instance, the reductive amination of electron-deficient o-chloroarylamines has been developed to produce N-alkylated azaindoles in a one-pot process involving a copper-free Sonogashira alkynylation and a base-mediated indolization. This indicates that the pyrrole nitrogen of the azaindole core is amenable to alkylation.
Acylation: Acylation of the pyrrole nitrogen introduces an electron-withdrawing acyl group, which can influence the reactivity of the heterocyclic system and serve as a protecting group. Friedel-Crafts acylation of azaindoles typically occurs at the electron-rich C-3 position of the pyrrole ring. researchgate.netnih.gov However, N-acylation can be achieved under different conditions, often by first deprotonating the nitrogen with a strong base.
| Reagent Class | General Conditions | Product Type |
| Alkyl Halides | Base (e.g., NaH, K2CO3), Aprotic Solvent (e.g., DMF, THF) | N-Alkyl-pyrrolo[2,3-b]pyridines |
| Acyl Halides | Base (e.g., NaH, Pyridine), Aprotic Solvent (e.g., THF, CH2Cl2) | N-Acyl-pyrrolo[2,3-b]pyridines |
Transformations at the Chloro (C-3) Position
The chlorine atom at the C-3 position is a versatile handle for introducing a wide range of functional groups through nucleophilic substitution or metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions
For example, microwave-assisted acid-catalyzed nucleophilic heteroaromatic substitution has been successfully employed for the synthesis of 7-amino-6-azaindoles from 7-chloro-6-azaindoles using aliphatic and aromatic amines as nucleophiles. enamine.net This suggests that a similar approach could be effective for the amination of this compound.
| Nucleophile | Reagent Example | Product |
| Amines | R-NH2, R2NH | 3-Amino-4-methoxy-1H-pyrrolo[2,3-b]pyridines |
| Alkoxides | RO- | 3-Alkoxy-4-methoxy-1H-pyrrolo[2,3-b]pyridines |
| Thiolates | RS- | 3-Alkylthio-4-methoxy-1H-pyrrolo[2,3-b]pyridines |
Metal-Catalyzed Cross-Coupling Reactions at C-3
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-3 chloro position of this compound is a suitable electrophilic partner for these transformations.
Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an alkynyl-substituted product. wikipedia.orgorganic-chemistry.org This is a valuable method for introducing alkyne functionalities, which can be further elaborated.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine. organic-chemistry.org It is a highly versatile method for the synthesis of arylamines. Buchwald-Hartwig amination has been successfully applied to the C-4 position of 4-chloro-7-azaindole (B22810), suggesting its applicability to the C-3 position of the title compound. nih.gov
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | 3-Aryl/vinyl-4-methoxy-1H-pyrrolo[2,3-b]pyridines |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) | 3-Alkynyl-4-methoxy-1H-pyrrolo[2,3-b]pyridines |
| Buchwald-Hartwig | Primary or secondary amine | Pd catalyst, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | 3-Amino-4-methoxy-1H-pyrrolo[2,3-b]pyridines |
Modifications at the Methoxy (B1213986) (C-4) Position
The methoxy group at the C-4 position can also be a site for chemical modification, primarily through cleavage of the methyl-oxygen bond (demethylation) to reveal a hydroxyl group, or through nucleophilic displacement.
Demethylation: The cleavage of the aryl methyl ether to the corresponding phenol (B47542) is a common transformation. A variety of reagents can be used for this purpose. A green and efficient method for the demethylation of aromatic methyl ethers involves the use of mineral acids like HCl or H2SO4 in high-temperature pressurized water. uantwerpen.be This method offers an environmentally friendly alternative to traditional demethylating agents.
Nucleophilic Substitution: While less common than at halogenated positions, nucleophilic substitution of a methoxy group on an aromatic ring is possible, particularly if the ring is activated. A protocol for the nucleophilic amination of methoxy arenes has been established using a sodium hydride-lithium iodide composite, which facilitates the intramolecular substitution of a methoxy group by a tethered amine. ntu.edu.sg This suggests that under specific conditions, the methoxy group at C-4 could potentially be displaced by strong nucleophiles.
| Transformation | Reagents and Conditions | Product |
| Demethylation | HCl or H2SO4, high-temperature pressurized water | 3-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol |
| Nucleophilic Amination | NaH/LiI (for intramolecular reactions) | 4-Amino-3-chloro-1H-pyrrolo[2,3-b]pyridine derivatives |
Ether Cleavage and Hydroxylation Reactions
The methoxy group at the C4-position of the pyridine (B92270) ring represents a key functional handle for derivatization. One of the fundamental transformations it can undergo is ether cleavage to yield the corresponding 4-hydroxy derivative. This reaction is typically achieved under strong acidic conditions. Reagents such as hydrogen iodide (HI) or hydrogen bromide (HBr) are commonly employed for the cleavage of aryl methyl ethers. masterorganicchemistry.com
The mechanism involves protonation of the ether oxygen, which enhances the leaving group ability of the resulting methanol (B129727) moiety. A nucleophile, such as an iodide or bromide ion, then attacks the methyl group in an SN2 fashion, leading to the formation of the hydroxylated product and a methyl halide. masterorganicchemistry.com Given the electronic nature of the pyrrolopyridine system, these forcing conditions are generally required to effect the cleavage. The resulting 3-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol is a valuable intermediate for further functionalization, for instance, through O-alkylation or conversion to a triflate for cross-coupling reactions.
| Reactant | Reagents | Product | Reaction Type |
| This compound | HI or HBr | 3-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol | Ether Cleavage |
Substitution of the Methoxy Group
The methoxy group can also be displaced by various nucleophiles, particularly if the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). While methoxy is not a classical leaving group, its departure can be facilitated by the electron-deficient nature of the pyridine ring, which is further enhanced by the fused pyrrole and the chloro substituent. google.com
Potential nucleophiles for this transformation include amines, thiols, and alkoxides. The reaction would proceed via a Meisenheimer-like intermediate, where the nucleophile adds to the electron-deficient C4-position, followed by the elimination of the methoxide (B1231860) ion. The success of such a substitution is highly dependent on the reaction conditions and the nucleophilicity of the incoming reagent. For instance, heating with a primary or secondary amine in a high-boiling solvent could potentially lead to the corresponding 4-amino derivative.
| Reactant | Nucleophile | Potential Product | Reaction Type |
| This compound | R2NH (Amine) | 3-chloro-N,N-dialkyl-1H-pyrrolo[2,3-b]pyridin-4-amine | Nucleophilic Aromatic Substitution |
| This compound | RSH (Thiol) | 3-chloro-4-(alkylthio)-1H-pyrrolo[2,3-b]pyridine | Nucleophilic Aromatic Substitution |
| This compound | RO- (Alkoxide) | 3-chloro-4-alkoxy-1H-pyrrolo[2,3-b]pyridine | Nucleophilic Aromatic Substitution |
Electrophilic and Nucleophilic Reactions on the Pyridine Moiety
The pyridine ring in the pyrrolo[2,3-b]pyridine system is generally electron-deficient and therefore, less susceptible to electrophilic aromatic substitution compared to benzene (B151609). Any electrophilic attack would likely occur on the more electron-rich pyrrole ring.
Conversely, the electron-deficient nature of the pyridine moiety makes it a candidate for nucleophilic attack. The presence of a nitro group on a pyridine ring, for example, can render the system "superelectrophilic," readily reacting with weak nucleophiles. nih.gov By analogy, while not as strongly activating as a nitro group, the cumulative electron-withdrawing effects of the fused pyrrole and the chloro group in this compound could make the pyridine ring susceptible to attack by strong nucleophiles. Such reactions could lead to the formation of dihydropyridine-type adducts. nih.gov
Heterocyclic Annulation and Scaffold Extension Strategies
Building upon the this compound core to create more complex, fused heterocyclic systems is a key strategy in drug discovery. Various annulation reactions can be envisioned, leveraging the existing functional groups.
For instance, if the chloro group at the C3-position of the pyrrole ring can be functionalized, perhaps through a cross-coupling reaction to introduce a suitable handle, this could serve as a site for ring closure. Annulation strategies often involve the introduction of a side chain that can undergo an intramolecular cyclization to form a new ring.
Scaffold extension can also be achieved through multicomponent reactions or hetero Diels-Alder reactions, which have been successfully employed in the synthesis of complex fused systems like pyrazolo[3,4-b]pyrrolo[3,4-d]pyridines. researchgate.net Furthermore, [3+2] annulation reactions are a powerful tool for constructing five-membered rings, and similar strategies could potentially be adapted to extend the pyrrolo[2,3-b]pyridine scaffold. rsc.org The development of CSF1R inhibitors has seen the application of scaffold hopping and molecular hybridization on related pyrrolo[2,3-d]pyrimidine systems, indicating that such strategies could be fruitful for the title compound as well. mdpi.com
| Starting Scaffold | Strategy | Resulting System |
| This compound | Introduction of a side chain at C3 and intramolecular cyclization | Fused polycyclic heteroaromatic |
| This compound | Hetero Diels-Alder reaction | Fused heterocyclic system |
| This compound | [3+2] Annulation | Extended pyrrolo[2,3-b]pyridine scaffold |
Advanced Spectroscopic and Structural Characterization of 3 Chloro 4 Methoxy 1h Pyrrolo 2,3 B Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, the connectivity and spatial relationships of atoms within 3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine can be unequivocally established.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each of its non-exchangeable protons. The aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings will resonate in the downfield region, typically between δ 6.5 and 8.5 ppm. The methoxy (B1213986) group protons will appear as a sharp singlet in the upfield region, generally around δ 3.8-4.2 ppm. The N-H proton of the pyrrole ring will present as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the heterocyclic rings are expected to resonate between δ 100 and 160 ppm. The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group will influence the chemical shifts of the adjacent carbon atoms. The methoxy carbon will have a characteristic signal around δ 55-60 ppm.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound
This table presents expected chemical shift values based on known substituent effects on the 1H-pyrrolo[2,3-b]pyridine scaffold. Actual experimental values may vary.
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| H1 (N-H) | 11.0 - 12.5 (broad s) | - |
| H2 | 7.0 - 7.5 (d) | 125 - 130 |
| C3 | - | 105 - 110 |
| C3a | - | 145 - 150 |
| C4 | - | 150 - 155 |
| H5 | 6.8 - 7.2 (d) | 110 - 115 |
| H6 | 8.0 - 8.4 (d) | 140 - 145 |
| C7 | - | 148 - 152 |
| C7a | - | 120 - 125 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, for instance, between H5 and H6, confirming their positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about long-range (2-3 bond) couplings between protons and carbons. mdpi.com This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations from the methoxy protons to the C4 carbon would confirm the position of the methoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing insights into the three-dimensional structure of the molecule. For a planar molecule like this, NOESY can confirm through-space proximities, such as between the methoxy protons and the H5 proton.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and formula of a compound. libretexts.org For this compound (C₈H₇ClN₂O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. ajol.info
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 182. The presence of a chlorine atom would be indicated by an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak.
The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for related indole (B1671886) derivatives involve the loss of small neutral molecules. scirp.org For this compound, expected fragmentation could include:
Loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at [M-15]⁺.
Subsequent loss of carbon monoxide (CO) from the resulting ion.
Loss of a chlorine radical (•Cl), resulting in a fragment at [M-35]⁺.
Cleavage of the heterocyclic rings.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" and identifying the functional groups present.
IR Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration of the pyrrole ring. C-H stretching vibrations of the aromatic rings and the methoxy group would appear around 2800-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings will be observed in the 1400-1650 cm⁻¹ region. The C-O stretching of the methoxy group would likely produce a strong band around 1050-1250 cm⁻¹. The C-Cl stretch would appear in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching modes are particularly Raman active.
A study on chloro-substituted 7-azaindole-3-carbaldehydes showed that the vibrational spectra are sensitive to the substitution pattern on the azaindole core. researchgate.netmdpi.com
X-ray Crystallography for Solid-State Structural Analysis
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.
For this compound, one would expect the crystal packing to be influenced by hydrogen bonding and potentially π-π stacking interactions between the aromatic rings. The precise orientation of the methoxy group and any intermolecular C-H···O or C-H···Cl interactions would also be revealed.
High-Resolution Analytical Techniques for Purity and Identity Confirmation
Beyond structural elucidation, confirming the purity and identity of a synthesized compound is paramount.
High-Performance Liquid Chromatography (HPLC) : HPLC is a standard technique for assessing the purity of a compound. A reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic acid. The purity is determined by the area percentage of the main peak in the chromatogram. Several studies on azaindole derivatives report the use of HPLC for purity analysis.
Elemental Analysis : Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages should be in close agreement (typically within ±0.4%) with the theoretical values calculated from the molecular formula (C₈H₇ClN₂O), thus providing strong evidence for the compound's identity and purity.
Computational and Theoretical Chemistry Studies of 3 Chloro 4 Methoxy 1h Pyrrolo 2,3 B Pyridine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic landscape of a molecule. For a compound like 3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine, DFT can be employed to optimize its molecular geometry and compute a variety of electronic properties that dictate its reactivity.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com For the 7-azaindole (B17877) scaffold, the HOMO is typically distributed across the bicyclic ring system, while the LUMO location can be influenced by substituents. mdpi.comnih.gov In this compound, the electron-withdrawing chlorine atom and the electron-donating methoxy (B1213986) group would be expected to significantly modulate the energies and spatial distributions of these orbitals, thereby influencing its susceptibility to electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For the 7-azaindole core, the nitrogen atom in the pyridine (B92270) ring is typically a site of negative potential. The substituents at the 3- and 4-positions would further refine this map, guiding predictions about intermolecular interactions, such as hydrogen bonding.
Atomic Charges and Reactivity Indices: DFT calculations can determine the net atomic charges on each atom, offering quantitative insight into the charge distribution. Global reactivity descriptors like electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies, providing a quantitative basis for comparing the reactivity of this compound with other analogues. wuxiapptec.com
| Computational Method | Predicted Property | Significance for this compound |
|---|---|---|
| DFT Geometry Optimization | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure. |
| Frontier Molecular Orbital (FMO) Analysis | HOMO/LUMO energies and distributions | Predicts sites for electrophilic/nucleophilic attack and overall reactivity. mdpi.comwuxiapptec.com |
| Molecular Electrostatic Potential (MEP) Mapping | Electron density and charge distribution | Identifies regions for non-covalent interactions and potential reaction sites. |
| Natural Bond Orbital (NBO) Analysis | Atomic charges, hyperconjugative interactions | Quantifies charge distribution and intramolecular stabilizing interactions. researchgate.net |
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular modeling and dynamics (MD) simulations are indispensable tools for studying the dynamic behavior of molecules and their interactions with biological targets, such as proteins. mdpi.com
Conformational Analysis: The 1H-pyrrolo[2,3-b]pyridine core is largely planar. However, the methoxy group at the 4-position introduces a rotatable bond. Conformational analysis would involve systematically rotating this bond to identify the lowest energy (most stable) conformation of the molecule. This is critical as the orientation of the methoxy group can significantly impact how the molecule fits into a protein's binding site.
Ligand-Target Interactions: The 7-azaindole scaffold is a well-known "hinge-binder" in many protein kinases, typically forming two crucial hydrogen bonds with the protein's backbone in the hinge region. jst.go.jp Molecular docking simulations are used to predict the preferred binding pose of this compound within a target active site. tandfonline.comnih.gov These simulations would assess how the chloro and methoxy groups interact with specific amino acid residues, potentially forming additional hydrogen bonds, hydrophobic, or van der Waals interactions that could enhance binding affinity. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time (e.g., 100 nanoseconds). sci-hub.senih.gov These simulations model the movements of every atom in the system, providing insights into the flexibility of the ligand in the binding pocket and the persistence of key interactions. Analysis of MD trajectories can reveal stable hydrogen bonds and hydrophobic contacts, and can be used to calculate binding free energies (e.g., using MM-PBSA methods), which provide a more accurate estimate of binding affinity than docking scores alone. sci-hub.se For instance, studies on related pyrrolopyridine derivatives as c-Met kinase inhibitors have used MD simulations to confirm the stability of the compounds in the binding pocket and to observe dynamic changes in hydrogen bonding patterns. tandfonline.com
Prediction of Spectroscopic Properties through Computational Methods
Quantum chemical methods can predict spectroscopic data with a high degree of accuracy, which is invaluable for confirming the identity and structure of synthesized compounds.
NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data serves as a powerful tool for structural verification.
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths of a molecule. mdpi.com This allows for the prediction of the UV-Vis absorption spectrum, providing information about the electronic transitions within the molecule. For 7-azaindole and its isomers, DFT has been successfully used to calculate their electron spectra, showing good agreement with available experimental data. mdpi.com
Theoretical Insights into Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For this compound, theoretical studies could investigate various synthetic and metabolic reactions.
This involves calculating the potential energy surface for a proposed reaction. Key structures along the reaction coordinate, including reactants, intermediates, transition states, and products, are located and their energies are calculated. This allows for the determination of activation energy barriers, which indicate the kinetic feasibility of a reaction pathway. For example, DFT calculations have been used to detail the mechanism of the CuI/DMAP-catalyzed N-alkynylation of 7-azaindoles, assessing the energetic viability of different pathways. nih.gov Similar approaches could be used to study electrophilic substitution reactions (e.g., nitration, halogenation) on the this compound ring, predicting the most likely site of reaction (regioselectivity) by comparing the activation energies for attack at different positions. rsc.org
In Silico Approaches for Scaffold Derivatization and Analogue Design
Computational methods are integral to modern drug discovery for designing new molecules with improved properties. Starting with a core scaffold like this compound, in silico techniques can guide the design of novel analogues with enhanced potency, selectivity, or pharmacokinetic profiles.
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. Based on the docking pose of the parent compound, a pharmacophore model can be developed to guide the design of new derivatives that retain these key interactions.
Structure-Based Drug Design (SBDD): Using the 3D structure of a target protein, new analogues can be designed to optimize interactions within the binding site. For example, if a small hydrophobic pocket is unoccupied in the docked structure of this compound, new derivatives could be designed with small alkyl groups to fill this pocket, potentially increasing binding affinity.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the biological activity of a series of compounds with their 3D structural and chemical properties. tandfonline.comsci-hub.se By building a QSAR model for a series of 1H-pyrrolo[2,3-b]pyridine derivatives, it is possible to generate contour maps that indicate where steric bulk, positive or negative charges, or hydrophobic/hydrophilic character would be favorable or unfavorable for activity. These maps serve as a guide for designing new, more potent compounds. researchgate.net Such models have been successfully applied to design novel c-Met and JAK1 inhibitors based on related pyrrolopyridine scaffolds. sci-hub.senih.gov
| In Silico Technique | Application | Example from Pyrrolopyridine Research |
|---|---|---|
| Molecular Docking | Predict binding mode and score potential ligands. | Used to explore binding of derivatives in kinase active sites (e.g., FGFR, c-Met). tandfonline.comnih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Relate 3D properties to biological activity to guide design. | Developed to identify key structural requirements for c-Met kinase inhibition. sci-hub.se |
| Pharmacophore Modeling | Identify essential features for activity to screen virtual libraries. | Used in combination with molecular hybridization to design new CSF1R inhibitors. mdpi.com |
| Virtual Screening | Screen large libraries of compounds computationally to identify potential hits. | A common follow-up to pharmacophore or docking-based model development. |
Mechanistic Investigations of Biological Interactions of 3 Chloro 4 Methoxy 1h Pyrrolo 2,3 B Pyridine Analogues
Molecular Target Identification and Validation Methodologies
The identification of molecular targets for 1H-pyrrolo[2,3-b]pyridine analogues typically employs a combination of computational and experimental approaches. Structure-based drug design is a common starting point, where the pyrrolo[2,3-b]pyridine scaffold is docked in silico into the ATP-binding sites of various kinases. This allows for the rational design of derivatives with potentially high binding affinities.
Experimentally, high-throughput screening (HTS) of compound libraries against panels of kinases is a primary method for identifying initial hits. For instance, a library of 585 compounds built on the 7-azaindole (B17877) core was evaluated for anti-HIV-1 activity, leading to the identification of several potent molecules. nih.gov Subsequent validation of these initial hits involves robust biochemical and cellular assays. Biochemical assays, such as the LANCE Ultra assay, are used to determine the direct inhibitory activity of the compounds against purified enzymes, yielding crucial parameters like IC50 values. smolecule.com Cellular assays then confirm the on-target activity within a biological context. For example, Western blotting can be used to measure the phosphorylation status of a target kinase and its downstream substrates, providing evidence of target engagement in cells. smolecule.com
Enzyme Inhibition Mechanisms and Binding Kinetics
Analogues of 3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine predominantly act as ATP-competitive inhibitors of protein kinases. Their 1H-pyrrolo[2,3-b]pyridine core serves as a bioisostere of the adenine (B156593) region of ATP, enabling it to bind to the hinge region of the kinase domain.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated inhibitory activity against a wide range of protein kinases. The specific substitution pattern on the pyrrolo[2,3-b]pyridine ring dictates the potency and selectivity of these compounds.
Tropomyosin Receptor Kinase (TRK): A novel pyrrolo[2,3-b]pyridine-based inhibitor, designated as III-1, has shown potent inhibitory activity against Colony-Stimulating Factor 1 Receptor (CSF-1R) and also demonstrated strong inhibition of TRKB and TRKC. acs.org This indicates a potential for this scaffold to target multiple kinases, including members of the TRK family.
Monopolar Spindle 1 (MPS1): The 7-azaindole scaffold is a known core for MPS1 inhibitors. While specific data for the titled compound is unavailable, the general class of compounds is recognized for its potential to inhibit this key mitotic checkpoint kinase.
AP-2 Associated Kinase 1 (AAK1): The 7-azaindole scaffold has been utilized in the development of AAK1 inhibitors. Optimization of a previously identified 7-azaindole analogue led to novel pyrrolo[2,3-b]pyridines with high affinity for AAK1, suggesting this as a potential target for this class of compounds. researchgate.net
Phosphoinositide 3-kinase (PI3K): There is currently limited public information directly linking this compound analogues to PI3K inhibition.
Cyclin-Dependent Kinase 8 (CDK8): While direct inhibition data is scarce, related 7-azaindole derivatives known as meriolins have been shown to be potent inhibitors of cyclin-dependent kinases. researchgate.net
The table below summarizes the inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine analogues against different protein kinases.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 4h | FGFR1 | 7 | rsc.org |
| FGFR2 | 9 | rsc.org | |
| FGFR3 | 25 | rsc.org | |
| FGFR4 | 712 | rsc.org | |
| Compound S01 | GSK-3β | 0.35 | smolecule.com |
| Compound III-1 | CSF-1R | Potent Inhibition | acs.org |
| TRKB | Potent Inhibition | acs.org | |
| TRKC | Potent Inhibition | acs.org | |
| Compound 41 | GSK-3β | 0.22 | nih.gov |
| Compound 46 | GSK-3β | 0.26 | nih.gov |
| Compound 54 | GSK-3β | 0.24 | nih.gov |
Molecular docking studies have provided insights into the binding modes of 1H-pyrrolo[2,3-b]pyridine derivatives within the ATP-binding pocket of various kinases. For instance, in the case of Fibroblast Growth Factor Receptor 1 (FGFR1), the 1H-pyrrolo[2,3-b]pyridine nucleus forms crucial hydrogen bonds with the backbone carbonyl of E562 and the NH of A564 in the hinge region. rsc.org Similarly, when targeting CSF-1R, this scaffold is predicted to form two hydrogen bonds with key amino acid residues Cys666 and Glu664 in the hinge region. acs.org These interactions anchor the inhibitor in the active site, allowing its substituents to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. The available evidence strongly suggests that these compounds function through competitive inhibition at the ATP-binding site rather than through allosteric modulation.
Receptor Binding Studies and Ligand-Receptor Interaction Analysis
Currently, there is a lack of publicly available data from receptor binding studies specifically for this compound or its close analogues in the context of cell surface receptors. The primary focus of research for this class of compounds has been on their interactions with intracellular protein kinases.
Modulation of Cellular Signaling Pathways at the Molecular Level
The inhibition of specific protein kinases by 1H-pyrrolo[2,3-b]pyridine analogues leads to the downstream modulation of cellular signaling pathways.
For example, the potent GSK-3β inhibitor S01 was found to dose-dependently increase the phosphorylation of GSK-3β at the Ser9 residue, which is an inhibitory phosphorylation site. smolecule.com This leads to the inhibition of GSK-3β activity and a subsequent decrease in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. smolecule.com Furthermore, inhibition of GSK-3β by compound 41 led to the up-regulation of β-catenin, a key component of the Wnt signaling pathway. nih.gov
In the context of cancer, the CSF-1R inhibitor III-1 was shown to effectively inhibit the phosphorylation of CSF-1R and its downstream signaling effectors, including AKT, ERK, and STAT3, in a dose-dependent manner. acs.org The blockade of this pathway can lead to the "repolarization" of tumor-associated macrophages from an immunosuppressive M2 phenotype to an anti-tumor M1 phenotype. acs.org
Protein-Protein Interaction (PPI) Modulating Mechanisms
The current body of scientific literature does not provide evidence to suggest that this compound analogues function as modulators of protein-protein interactions. The primary mechanism of action for this class of compounds appears to be the direct inhibition of enzyme activity, specifically that of protein kinases, by binding to their ATP-binding sites.
Molecular Mechanisms Underlying Observed Biological Activities (e.g., antiproliferative, antiviral) in In Vitro Cell-Free or Cell-Based Assays
The biological activities of this compound analogues are attributed to their interactions with various molecular targets, leading to the disruption of cellular processes essential for the proliferation of cancer cells and viral replication. In vitro studies have elucidated several key mechanisms of action, primarily focusing on enzyme inhibition and interactions with nucleic acids.
Antiproliferative Mechanisms
Analogues of this compound have demonstrated notable antiproliferative activity through the inhibition of protein kinases, which are crucial regulators of cell growth, differentiation, and survival. Dysregulation of kinase activity is a common feature of cancer, making these enzymes attractive therapeutic targets.
One series of novel pyrrolo[2,3-b]pyridine analogues was synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer). nih.gov Several of these compounds exhibited significant growth inhibitory action at low micromolar concentrations. nih.gov Further investigation into the mechanism of action of one of the active compounds revealed its ability to intercalate into calf thymus DNA. nih.gov This interaction forms a compound-DNA complex that is believed to block DNA replication, thereby exerting its antiproliferative effect. nih.gov
Another line of research has focused on the development of pyrrolo[2,3-b]pyridine derivatives as inhibitors of specific tyrosine kinases. A series of analogues bearing a 1,8-naphthyridin-2-one moiety was synthesized and tested for their ability to inhibit a panel of six tyrosine kinases: c-Met, Flt-3, PDGFR-β, VEGFR-2, EGFR, and c-Kit. nih.gov Many of these compounds displayed moderate to excellent potency, with one promising analogue showing IC₅₀ values of 1.16 nM and 1.92 nM for Flt-3 and c-Met, respectively. nih.gov
Additionally, 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as potent inhibitors of fibroblast growth factor receptors (FGFRs), which play a critical role in tumor development. rsc.org One particular compound from this series demonstrated potent inhibitory activity against FGFR1, 2, and 3, with IC₅₀ values of 7, 9, and 25 nM, respectively. rsc.org In vitro studies showed that this compound could inhibit the proliferation of breast cancer cells and induce apoptosis. rsc.org
Table 1: Antiproliferative Activity of Selected Pyrrolo[2,3-b]pyridine Analogues
| Compound ID | Cancer Cell Line | Growth Inhibition Range (µM) | Molecular Mechanism |
| 5c, 5d, 5e, 5h, 5k, 5m, 5n, 5q, 5r, 7f, 7j, 7g, 7k | A549, HeLa, MDA-MB-231 | 0.12 - 9.84 | DNA Intercalation |
| 32 | HT-29, A549, H460, U87MG | Not specified | Flt-3/c-Met Inhibition |
| 4h | 4T1 (Breast Cancer) | Not specified | FGFR Inhibition |
Antiviral Mechanisms
The antiviral properties of pyrrolo[2,3-b]pyridine analogues have been linked to the inhibition of host-cell kinases that are co-opted by viruses for their replication. This approach offers the potential for broad-spectrum antiviral activity.
Research has identified the inhibition of AP-2-associated protein kinase 1 (AAK1) as a promising strategy for developing broad-spectrum antiviral agents. nih.gov A series of 3-heteroaryl-pyrrolo[2,3-b]pyridines were synthesized and found to be potent inhibitors of AAK1, with IC₅₀ values in the low nanomolar range. nih.gov These compounds also demonstrated antiviral activity against Dengue virus and Venezuelan equine encephalitis virus. nih.gov The proposed mechanism involves the inhibition of AAK1, which is a key regulator of clathrin-mediated endocytosis, a common pathway for viral entry into host cells.
Table 2: Antiviral Activity of Selected Pyrrolo[2,3-b]pyridine Analogues
| Compound Series | Viral Strain(s) | Molecular Target |
| 3-heteroaryl-pyrrolo[2,3-b]pyridines | Dengue virus, Venezuelan equine encephalitis virus | AP-2-associated protein kinase 1 (AAK1) |
Structure Activity Relationship Sar Studies and Analogue Design Strategies for 3 Chloro 4 Methoxy 1h Pyrrolo 2,3 B Pyridine Derivatives
Rational Design Principles for Pyrrolo[2,3-b]pyridine Analogues
Rational drug design for 1H-pyrrolo[2,3-b]pyridine analogues is largely guided by structure-based approaches, leveraging the known binding modes of this scaffold within the ATP-binding site of various kinases. The pyrrolo[2,3-b]pyridine core acts as a hinge-binder, mimicking the adenine (B156593) base of ATP. Specifically, the N1-H of the pyrrole (B145914) ring and the N7 nitrogen of the pyridine (B92270) ring are critical for forming key hydrogen bonds with the hinge region of the kinase. nih.gov
Key rational design principles include:
Hinge-Binding Mimicry : The primary principle is the preservation of the scaffold's ability to form two hydrogen bonds with the kinase hinge region. This interaction anchors the inhibitor in the active site.
Exploitation of Hydrophobic Pockets : Modifications at various positions, particularly C-3 and C-4, are designed to introduce substituents that can occupy and interact favorably with specific hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity.
Scaffold Hopping and Bioisosterism : Replacing parts of the molecule or the entire scaffold with structurally different but functionally similar groups (bioisosteres) is a common strategy. This can improve properties like solubility, metabolic stability, or patentability while maintaining or improving biological activity. For instance, replacing an imidazopyridazine nucleus with a 1H-pyrrolo[2,3-b]pyridine was used to gain a vector for substitution to improve selectivity for ALK over TrkA kinase. nih.gov
Structure-Based Drug Design (SBDD) : When the crystal structure of a target protein is available, SBDD allows for the precise design of analogues. For example, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the known co-crystal structure of a lead compound with the FGFR1 kinase domain guided the introduction of substituents at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring to form an additional hydrogen bond and improve activity. nih.gov
Systematic Variation of Substituents at C-3, C-4, and N-1 Positions
Systematic modification of substituents at the C-3, C-4, and N-1 positions of the 1H-pyrrolo[2,3-b]pyridine scaffold has been extensively explored to build detailed SAR models for various targets.
C-3 Position: The C-3 position is often a key site for introducing diversity and tuning selectivity. Substituents at this position typically project towards the solvent-exposed region or specific sub-pockets of the kinase active site.
In a series of Janus Kinase 3 (JAK3) inhibitors, the introduction of a carbamoyl (B1232498) group at the C-5 position necessitated the removal of an N-methyl group at the C-4 position to avoid steric hindrance, which in turn significantly increased JAK3 inhibitory activity. nih.gov This highlights the interplay between different substitution positions.
C-4 Position: The C-4 position is crucial for modulating potency and selectivity. The methoxy (B1213986) group in the parent compound often points towards a hydrophobic pocket.
In the development of JAK3 inhibitors, substituting the C-4 position with a cyclohexylamino group led to a substantial increase in inhibitory activity. nih.gov
N-1 Position: The N-1 position of the pyrrole ring is directly involved in hinge binding via its hydrogen bond donor. Therefore, substitution at this position is generally detrimental to activity unless the substituent is designed to be a protecting group or to reach an alternative interaction point without disrupting the crucial hinge interaction.
In studies on Phosphodiesterase 4B (PDE4B) inhibitors, an N-methylated pyrrolo[3,2-b]pyridine analogue was found to be inactive, highlighting the importance of the N-H for activity in this context. nih.gov
Exploration of Bioisosteric Replacements within the Scaffold and Side Chains
Bioisosteric replacement is a powerful strategy to optimize lead compounds by exchanging a functional group with another that has similar physical or chemical properties, leading to improved potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) properties. spirochem.com
Scaffold Hopping: This involves replacing the central core of a molecule with a chemically different scaffold while retaining the original biological activity.
In the search for PDE4B inhibitors, a scaffold-hopping experiment identified the 1H-pyrrolo[2,3-b]pyridine ring as a productive bioisosteric replacement for an imidazole-containing scaffold, leading to a significant increase in potency. nih.gov
Side Chain Replacements:
Aryl-Aryl Replacements : In the development of c-Met kinase inhibitors, a central benzene (B151609) ring in the lead compound cabozantinib (B823) was replaced with a pyridine ring. The unsubstituted pyridine analogue showed potent inhibition comparable to cabozantinib, whereas a trimethylpyridine analogue was ineffective, demonstrating the subtle electronic and steric effects of bioisosteric replacement.
Functional Group Replacements : In designing JAK3 inhibitors, replacing a simple N-methyl group at the C4-amino substituent with a larger cyclohexyl group dramatically increased potency, showcasing how bioisosteric replacement of alkyl groups can explore larger regions of the binding pocket. nih.gov
Influence of Substituent Electronic and Steric Properties on Molecular Interactions
The electronic and steric properties of substituents play a pivotal role in determining the binding affinity and selectivity of 1H-pyrrolo[2,3-b]pyridine derivatives.
Electronic Properties: The electron-donating or electron-withdrawing nature of a substituent can influence hydrogen bond strengths and other electrostatic interactions.
In a series of FGFR inhibitors, a trifluoromethyl group (a strong electron-withdrawing group) at the 5-position of the scaffold was introduced to form a hydrogen bond with a specific glycine (B1666218) residue (G485), which was a key factor in improving activity. nih.gov
Conversely, replacing a methoxy group on a phenyl side chain with a chlorine atom led to decreased FGFR1 potency, possibly due to the weaker ability of the chlorine to form a strong hydrogen bond compared to the methoxy oxygen. nih.gov
Steric Properties: The size and shape of substituents are critical for ensuring a proper fit within the target's binding pocket.
For PDE4B inhibitors, the size of an amide substituent was found to be crucial. Increasing the ring size of a cyclic amide from an azetidine (B1206935) to larger rings, or introducing bulky spirocyclic rings, generally led to a decrease or loss of activity, suggesting a sterically constrained binding pocket. nih.gov
However, the introduction of a 3,3-difluoroazetidine (B2684565) ring, which is sterically similar to an azetidine but has altered electronic properties, resulted in a highly potent and selective inhibitor. nih.gov This demonstrates the combined influence of both steric and electronic factors.
The table below summarizes the SAR for a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide analogues as PDE4B inhibitors, illustrating the impact of steric and electronic variations in the amide substituent.
| Compound | Amide Substituent (R) | PDE4B IC₅₀ (μM) | Selectivity vs PDE4D |
|---|---|---|---|
| 11b | Cyclobutylamino | 1.1 | - |
| 11f | Azetidin-1-yl | 0.11 | ~4x |
| 11g | 3-Fluoroazetidin-1-yl | 0.23 | Selective |
| 11h | 3,3-Difluoroazetidin-1-yl | 0.14 | ~6x |
| 11i | 3-(Trifluoromethyl)azetidin-1-yl | 0.43 | ~2x |
| 11j | 2-Azaspiro[3.3]heptan-2-yl | 0.89 | - |
Conformational Restriction and Flexibility in Analogue Design
Conformational restriction is a widely used strategy in drug design to improve potency, selectivity, and metabolic stability by reducing the entropic penalty of binding and pre-organizing the molecule in its bioactive conformation. acs.org This can be achieved by introducing rigid structural elements, such as rings or double bonds, or by creating cyclic analogues.
While specific studies focusing solely on the conformational restriction of the 3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold are not extensively documented, the principles can be inferred from SAR studies of its derivatives.
Cyclic vs. Acyclic Substituents : The replacement of flexible acyclic side chains with more rigid cyclic systems is a common approach. In the development of PDE4B inhibitors, replacing a flexible N-cyclobutylamino group with a more constrained azetidine ring led to a tenfold increase in activity. nih.gov This suggests that the rigidified azetidine ring presents a more favorable conformation for binding.
Rigid Scaffolds : The 1H-pyrrolo[2,3-b]pyridine core itself is a rigid scaffold. Maintaining this rigidity is often crucial for preserving the hinge-binding interactions. Further rigidifying the molecule by fusing additional rings can be a strategy to enhance selectivity. For example, designing tricyclic pyrimido-pyrrolo-oxazines from a related pyrrolopyrimidine scaffold led to highly selective mTOR inhibitors by conformationally restricting a morpholine (B109124) substituent. acs.org
Impact of Flexibility : While rigidity is often beneficial, some degree of flexibility can be necessary for a molecule to adapt to the specific topology of a binding site. The introduction of linkers between the core scaffold and peripheral groups allows for the exploration of different vectors and interactions. However, overly flexible linkers can lead to a significant entropic cost upon binding, reducing potency. The optimal degree of flexibility is a balance that must be determined empirically for each target.
SAR Data Analysis and Interpretation in the Context of Specific Biological Targets
The analysis and interpretation of SAR data are highly context-dependent, with the importance of a given substituent varying significantly from one biological target to another.
Target: Phosphodiesterase 4B (PDE4B) For PDE4B inhibitors based on the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold, SAR analysis revealed a clear preference for small, constrained cyclic amides.
Key Finding : A 3,3-difluoroazetidine amide substituent (compound 11h) provided a superior combination of potency and selectivity over the closely related PDE4D isoform. nih.gov
Interpretation : The binding pocket for the amide portion is sterically restricted. The fluorine atoms on the azetidine ring likely engage in favorable electronic interactions (e.g., with backbone amides or water molecules) or modulate the pKa of the azetidine nitrogen, influencing its properties without increasing steric bulk. The introduction of basic nitrogen atoms in this region was detrimental to activity.
Target: Fibroblast Growth Factor Receptor (FGFR) For FGFR inhibitors, structure-based design was key. The 1H-pyrrolo[2,3-b]pyridine core served as the hinge-binder, while substituents were optimized to interact with a hydrophobic pocket and form additional hydrogen bonds.
Key Finding : Introduction of a 3,5-dimethoxyphenyl group at the C-3 position and a trifluoromethyl group at the C-5 position resulted in a highly potent pan-FGFR inhibitor (compound 4h). nih.gov
Interpretation : Molecular docking studies showed that the 3,5-dimethoxyphenyl group optimally filled a hydrophobic pocket and formed hydrogen bonds via its methoxy groups. The C-5 trifluoromethyl group formed a crucial hydrogen bond with a nearby glycine residue, significantly enhancing potency. This demonstrates a successful application of rational design to simultaneously optimize interactions at multiple sites. nih.gov
The table below presents SAR data for selected FGFR1 inhibitors, highlighting the impact of substitutions on the phenyl ring and the pyrrolo[2,3-b]pyridine core.
| Compound | Core Substituent (C-5) | Side Chain (R) | FGFR1 IC₅₀ (nM) |
|---|---|---|---|
| 1 | -H | 3-methoxyphenyl | 1900 |
| 4a | -CF₃ | 3-methoxyphenyl | 19 |
| 4b | -CF₃ | 3-chlorophenyl | 45 |
| 4h | -CF₃ | 3,5-dimethoxyphenyl | 7 |
| 4j | -CF₃ | 3,4,5-trimethoxyphenyl | 13 |
Advanced Analytical Methodologies for Research Scale Characterization
High-Performance Liquid Chromatography (HPLC) for Purity and Retention Characterization
There is no specific HPLC method for the analysis of 3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine reported in the scientific literature. To perform such an analysis, a method would need to be developed, which would involve screening different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., varying ratios of acetonitrile (B52724) or methanol (B129727) with water, and the use of additives like formic acid or ammonium (B1175870) acetate) to achieve adequate separation and peak shape.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Rapid Analysis and Impurity Profiling
Similarly, no established UPLC-MS methods for the rapid analysis and impurity profiling of this compound have been published. A UPLC-MS method would offer higher resolution and faster analysis times compared to traditional HPLC and would be a powerful tool for identifying and characterizing potential impurities. The development of such a method would require the selection of an appropriate column and gradient elution, as well as the optimization of mass spectrometry parameters (e.g., ionization source, collision energy) to ensure sensitive detection of the parent compound and any related substances.
Preparative Chromatography for Compound Purification
While specific preparative chromatography methods for this compound are not documented, general purification techniques for related pyrrolopyridine derivatives often involve silica (B1680970) gel column chromatography. For instance, in the synthesis of a related compound, 4-chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, purification was achieved using silica-gel column chromatography with a mobile phase of n-hexane and ethyl acetate. It is plausible that a similar approach could be adapted for the purification of this compound, though the specific conditions would need to be optimized.
Quantitative Analytical Methods for In Vitro Assay Development
The development of quantitative analytical methods is essential for in vitro assays. However, without access to the compound and the ability to perform experimental work, it is not possible to provide specific, validated methods. The choice of a quantitative method would depend on the nature of the in vitro assay and could include techniques such as LC-MS/MS, which offers high sensitivity and selectivity for quantifying the compound in complex biological matrices.
Due to the absence of specific data in the public domain for this compound, the creation of detailed data tables and an in-depth research article as requested is not feasible. The information required to populate the specified sections and subsections is not available in the searched scientific literature.
Future Research Directions and Unresolved Challenges
Development of Novel and Sustainable Synthetic Routes for 3-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
While general methods for the synthesis of 7-azaindoles are established, the development of novel, efficient, and sustainable routes for specifically substituted analogues like this compound is a continuous pursuit. Current strategies often rely on multi-step sequences starting from pyridine (B92270) or pyrrole (B145914) precursors, which can be lengthy and generate significant waste. researchgate.net
Future synthetic research should focus on:
Greener Chemistry Approaches: Utilizing less hazardous reagents and solvents, and developing catalytic methods to improve atom economy. Microwave-assisted organic synthesis, for example, has been shown to accelerate reactions for the synthesis of 7-azaindoles. rsc.org
Late-Stage Functionalization: Developing methods for the direct and regioselective introduction of chloro and methoxy (B1213986) groups onto a pre-formed pyrrolo[2,3-b]pyridine core. This would allow for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
One-Pot Procedures: Designing multi-component reactions that allow for the construction of the substituted 7-azaindole (B17877) scaffold in a single synthetic operation, thereby improving efficiency and reducing purification steps. scielo.org.mx
Exploration of Asymmetric Synthesis for Chiral Derivatives (if applicable to future analogues)
While this compound itself is achiral, the synthesis of chiral derivatives by introducing stereocenters could be a valuable avenue for future research. The biological activity of many compounds is highly dependent on their stereochemistry. Asymmetric synthesis of pyrrolo[2,3-b]pyridine analogues could lead to the discovery of more potent and selective therapeutic agents.
Future research in this area could involve:
Chiral Catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions in the synthesis of pyrrolo[2,3-b]pyridine derivatives.
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to a synthetic intermediate to direct the stereoselective formation of new chiral centers, followed by its subsequent removal.
Asymmetric Hydrogenation: Asymmetric hydrogenation of prochiral precursors has been explored for the synthesis of chiral piperidines used in pyrrolo[2,3-d]pyrimidine synthesis, a strategy that could be adapted for pyrrolo[2,3-b]pyridines. google.com
Identification of Novel Molecular Targets for Pyrrolo[2,3-b]pyridine Scaffolds
The pyrrolo[2,3-b]pyridine core is a well-known hinge-binding motif for various protein kinases, and many derivatives have been developed as kinase inhibitors. nih.govjuniperpublishers.com However, the vastness of the human proteome suggests that this scaffold may interact with other, yet unidentified, molecular targets.
Future research should aim to:
Expand Target Screening: Utilize high-throughput screening and proteomics approaches to screen this compound and related analogues against a broad range of biological targets beyond kinases.
Phenotypic Screening: Employ cell-based phenotypic screens to identify compounds that elicit a desired biological response, followed by target deconvolution studies to identify the responsible molecular target.
Computational Approaches: Use in silico methods, such as inverse docking, to predict potential binding partners for the pyrrolo[2,3-b]pyridine scaffold.
A summary of kinases targeted by various pyrrolo[2,3-b]pyridine derivatives is presented in Table 1.
| Kinase Target | Therapeutic Area | Reference |
| B-RAF | Cancer | nih.gov |
| Fibroblast Growth Factor Receptors (FGFRs) | Cancer | rsc.orgrsc.org |
| Glycogen Synthase Kinase 3β (GSK-3β) | Alzheimer's Disease | nih.gov |
| Janus Kinases (JAKs) | Autoimmune Diseases | wikipedia.org |
| Cyclin-Dependent Kinase 8 (CDK8) | Colorectal Cancer | acs.org |
| Bruton's Tyrosine Kinase (BTK) | Cancer | nih.gov |
| Traf2 and Nck-interacting kinase (TNIK) | Colorectal Cancer | imist.ma |
Advanced Mechanistic Elucidation of Biological Actions
Future research should focus on:
Structural Biology: Obtaining co-crystal structures of active pyrrolo[2,3-b]pyridine derivatives bound to their molecular targets to visualize the key intermolecular interactions.
Biophysical Techniques: Using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity and thermodynamics of compound-target interactions.
Cellular and In Vivo Studies: Investigating the downstream cellular signaling pathways affected by these compounds and their efficacy in relevant animal models of disease.
Strategies for Improving In Vitro Stability and Research Tool Properties
For a compound to be a viable research tool or a potential drug candidate, it must possess adequate metabolic stability. Heterocyclic compounds can be susceptible to metabolism by cytochrome P450 enzymes. pressbooks.pub Strategies to improve the in vitro stability of pyrrolo[2,3-b]pyridine derivatives are therefore of high importance.
Future research in this area could explore:
Metabolic Site Identification: Identifying the primary sites of metabolism on the this compound scaffold.
Blocking Metabolic Hotspots: Introducing chemical modifications, such as fluorination or deuteration, at metabolically labile positions to block or slow down metabolic degradation. nih.gov
Q & A
Q. What are the common synthetic routes for 3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions influence yields?
The synthesis often involves halogenation and functionalization of the pyrrolo[2,3-b]pyridine core. For example, selective chlorination can be achieved using reagents like Selectfluor® in acetonitrile/ethanol at 70°C, though yields may vary (29% in one case) due to competing side reactions . Protecting group strategies, such as tosylation (e.g., p-toluenesulfonyl chloride in dichloromethane with NaOH), are critical for NH-sensitive intermediates, achieving up to 78% yield . Microwave-assisted condensation reactions (e.g., with 2-substituted-4-nitrophenol derivatives in chlorobenzene at 190°C for 30 hours) improve regioselectivity and reduce reaction times .
Q. How is the molecular structure of this compound characterized experimentally?
High-resolution X-ray diffraction (100 K) coupled with multipole refinement reveals bond critical points and electron density distributions. For example, the covalent N–C bonds in the core structure exhibit electron densities of 2.07–2.74 e Å⁻³ and Laplacian values of −11.37 to −19.20 e Å⁻⁵, confirming strong covalent interactions. Intermolecular N–H⋯N hydrogen bonds (3.623 Å centroid distance) stabilize the crystal lattice . DFT studies (BLYP functional) further validate the electronic structure, showing a HOMO-LUMO gap of 3.59 eV, indicative of high kinetic stability .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of pyrrolo[2,3-b]pyridine derivatives, particularly as kinase inhibitors?
Substituents at the 3- and 4-positions critically modulate activity. For instance:
- BTK inhibition : 3-Substituted derivatives (e.g., 3n, 3p) with hydrophobic groups show IC₅₀ <10 nM due to enhanced binding pocket interactions .
- FGFR inhibition : Compound 4h (3-[2-(5-fluoroindol-3-yl)-thiazol-4-yl]-1-methyl-pyrrolo[2,3-b]pyridine) exhibits FGFR1–3 IC₅₀ values of 7–25 nM. The 1-methyl group reduces metabolic instability, while the thiazole-indole moiety enhances hydrophobic contacts .
- Antitumor activity : Nortopsentin analogues with 1-methyl and 5-fluoroindole substituents (e.g., 3f ) inhibit CDK1 and survivin phosphorylation, inducing apoptosis in mesothelioma models (58–75% tumor reduction in vivo) .
Q. How can researchers resolve contradictions in reported synthetic yields for halogenated pyrrolo[2,3-b]pyridines?
Discrepancies often arise from:
- Reagent selectivity : Use of NaH/MeI for N-methylation vs. harsher conditions (e.g., HNO₃/H₂SO₄) for nitration, which may degrade sensitive intermediates .
- Purification methods : Column chromatography (DCM/EA gradients) vs. recrystallization (methanol) impacts purity and yield .
- Solvent effects : Polar aprotic solvents (DMF, dioxane) improve Pd-catalyzed cross-coupling efficiencies (e.g., Suzuki-Miyaura with 3,4-dimethoxyphenylboronic acid) .
Q. What methodological challenges arise in studying the electronic properties of this compound?
Key challenges include:
- Charge density analysis : Accurate multipole refinement requires high-resolution X-ray data (sinθ/λ ≤1.08 Å⁻¹) and anisotropic displacement parameter (ADP) corrections for H atoms .
- DFT limitations : BLYP functionals may underestimate dispersion forces in intermolecular C–H⋯Cl interactions (weak closed-shell interactions with Laplacian ~0.8 e Å⁻⁵) .
- Spectroscopic interpretation : Overlapping signals in ¹H/¹⁹F NMR (e.g., δ = −172.74 ppm for 3-fluoro derivatives) necessitate 2D techniques (COSY, HSQC) for unambiguous assignment .
Q. How do substituent modifications impact the pharmacokinetic (PK) properties of pyrrolo[2,3-b]pyridine-based therapeutics?
- Lipophilicity : Introduction of methoxy groups (logP ~2.1) improves membrane permeability but may reduce aqueous solubility.
- Metabolic stability : N-Methylation (e.g., 1-methyl derivatives) blocks CYP3A4-mediated oxidation, increasing half-life in vivo .
- Toxicity mitigation : Replacement of chloro with trifluoromethyl groups reduces off-target binding (e.g., mGluR5 vs. CLK inhibition) .
Experimental Design Considerations
Q. What in vitro assays are recommended for evaluating kinase inhibition potency?
- Enzyme assays : Use recombinant kinases (e.g., BTK, FGFR1–4) with ATP-concentration-dependent IC₅₀ measurements (e.g., ADP-Glo™ kinase assay) .
- Cell-based assays : RIN5F cells for insulinotropic activity or MCF-7/A549/HeLa lines for antiproliferative effects (MTT assay, EC₅₀ <10 µM) .
- Selectivity profiling : Kinome-wide screening (≥400 kinases) to identify off-target effects (e.g., CLK1/4 inhibition at IC₅₀ <50 nM) .
Q. What strategies optimize regioselectivity in pyrrolo[2,3-b]pyridine functionalization?
- Directing groups : Use N-oxide intermediates to guide chlorination (e.g., 4-chloro-1H-pyrrolo[2,3-b]pyridine synthesis via N-oxide-directed chlorination) .
- Protection-deprotection : Tosyl groups enable selective functionalization at the 1-position, avoiding NH reactivity .
- Microwave irradiation : Enhances reaction rates and selectivity in heterocyclic annulation (e.g., thiochromeno[2,3-b]pyridines via [3+3] cyclization) .
Data Interpretation and Validation
Q. How should researchers validate computational models (e.g., DFT, molecular docking) for pyrrolo[2,3-b]pyridine derivatives?
- Benchmarking : Compare calculated vs. experimental bond lengths (e.g., C–Cl: 1.73 Å calc. vs. 1.74 Å obs.) and electrostatic potentials .
- Docking validation : Co-crystal structures (e.g., FGFR1-compound 4h complexes) confirm predicted binding poses and hydrogen-bonding networks (RMSD <2.0 Å) .
- SAR alignment : Ensure computational activity cliffs (e.g., IC₅₀ differences >10x) correlate with experimental substituent effects .
Q. What analytical techniques are critical for purity assessment of synthetic intermediates?
- HPLC-MS : Quantify impurities (e.g., dechlorinated byproducts) with ESI+ detection (mass error <5 ppm) .
- Elemental analysis : Verify C/H/N ratios (±0.4% tolerance) for novel derivatives .
- 2D NMR : Resolve overlapping signals in crowded aromatic regions (e.g., NOESY for spatial proximity of 3-chloro and 4-methoxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
